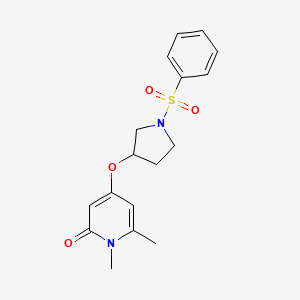
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,6-Dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one, identified by its CAS number 2034389-35-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O4S, with a molecular weight of 348.4 g/mol. The structure features a pyridine ring substituted with a phenylsulfonyl group and a pyrrolidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2034389-35-8 |
The compound's biological activity is primarily linked to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist for G protein-coupled receptors (GPCRs), particularly those involved in glucose metabolism and insulin secretion . This mechanism positions it as a potential therapeutic agent for conditions like Type 2 diabetes mellitus (T2DM).
Antidiabetic Effects
In a clinical study involving subjects with T2DM, the compound demonstrated significant glucose-lowering effects, suggesting its utility in managing blood sugar levels . The activation of GPR40 leads to enhanced insulin secretion in response to elevated glucose levels, indicating a dual role in both glucose regulation and insulin sensitivity.
Antiproliferative Activity
Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicated that modifications to the compound could enhance its potency against HT-29 colon carcinoma cells and MCF7 breast carcinoma cells. The IC50 values for these activities were reported in the nanomolar range, showcasing significant efficacy .
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 50 |
| MCF7 | 70 |
| M21 (skin melanoma) | 65 |
Mechanistic Studies
The antiproliferative effects are believed to be mediated through disruption of the cell cycle and induction of apoptosis. Observations from immunofluorescence assays revealed alterations in microtubule structures upon treatment with the compound, indicating its potential interference with cytoskeletal integrity .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Case Study on Glucose Regulation : A study involving diabetic rats showed that administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity compared to control groups .
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation across multiple cancer cell lines, reinforcing its potential as an anticancer agent .
特性
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(11-17(20)18(13)2)23-14-8-9-19(12-14)24(21,22)16-6-4-3-5-7-16/h3-7,10-11,14H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGFZLNASNEVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













